BENGHE Foundational & Exploratory

Check Availability & Pricing

Comprehensive Spectroscopic Profiling of 2-
Chloro-8-methoxy-7-methylquinazoline

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest |

2-Chloro-8-methoxy-7-
Compound Name:

methylquinazoline
CAS No.: 956100-68-8
Cat. No.: B3196159

Get Quote

Executive Summary

In modern medicinal chemistry, quinazoline derivatives serve as privileged scaffolds for kinase
inhibition and metabolic modulation. Specifically, 2-Chloro-8-methoxy-7-methylquinazoline
(CAS: 956100-68-8) is a critical electrophilic intermediate utilized in the synthesis of 2-amino-
qguinazolines, which are potent c-Jun N-terminal kinase (JNK) inhibitors[1],[2]. For drug
development professionals, the unambiguous structural elucidation of this intermediate is
paramount before committing to library-scale Nucleophilic Aromatic Substitution (SNAr)
reactions. This whitepaper provides an in-depth, causality-driven guide to the Nuclear Magnetic
Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic profiling of this
molecule, grounded in established spectrometric principles[3],[4].

Chemical Context & Structural Causality

The value of 2-Chloro-8-methoxy-7-methylquinazoline lies in its precise electronic
distribution. The quinazoline core consists of a fused pyrimidine and benzene ring. The
presence of the 2-chloro substituent creates a highly reactive electrophilic center.
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The causality of its reactivity—and its resulting spectral signatures—is dictated by the push-pull
electronics of the ring system:

o Electron Withdrawal: The N1 and N3 imine-like nitrogens drastically lower the Lowest
Unoccupied Molecular Orbital (LUMO) energy at the C2 position.

o Steric & Electronic Push: The 8-methoxy group donates electron density into the aromatic
system but experiences steric compression against the N1 lone pair, forcing a specific
conformation that influences NMR chemical shifts.
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Mechanistic causality of SNAr reactivity at the C2 position of the quinazoline core.

Analytical Workflow & Self-Validating Protocols
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To ensure scientific integrity, the characterization of 2-Chloro-8-methoxy-7-
methylquinazoline must rely on a synergistic, cross-validating workflow. No single technique
is definitive; rather, the convergence of NMR, MS, and IR data provides absolute certainty[5].
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Analytical workflow for the synergistic spectroscopic characterization of the intermediate.
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NMR Spectroscopy Protocol

Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDClIs containing 0.03%
vi/v Tetramethylsilane (TMS).

o Causality & Validation: TMS acts as an internal zero-point calibrant. Because magnetic
fields drift over time, an internal standard ensures that chemical shift assignments remain
absolute and reproducible across different laboratories.

Instrument Tuning: Insert the sample into a 400 MHz spectrometer. Perform automated
tuning and matching (ATM) and lock the field to the deuterium signal.

Shimming: Execute gradient shimming. Validation checkpoint: The full width at half maximum
(FWHM) of the TMS peak must be < 1.0 Hz to guarantee sufficient resolution to observe the
~8.5 Hz ortho-coupling on the aromatic ring.

Acquisition: Acquire H spectra (16 scans, 30° pulse) and 3C spectra (512 scans, proton-
decoupled).

ESI-TOF Mass Spectrometry Protocol

o Sample Preparation: Dilute the compound to 1 pg/mL in LC-MS grade Methanol/Water

(50:50) spiked with 0.1% Formic Acid.

o Causality & Validation: The basic N1 and N3 nitrogens of the quinazoline core are readily
protonated. Formic acid drives the equilibrium toward the [M+H]* state, ensuring
maximum sensitivity in Positive Electrospray lonization (ESI+).

Calibration: Infuse a sodium formate calibration cluster mix prior to the run. Validation
checkpoint: Mass accuracy must be verified to < 5 ppm to prevent false positive
identifications of isobaric impurities.

Acquisition: Inject 2 uL. Apply a capillary voltage of 3.0 kV and a desolvation temperature of
350°C.

ATR-FTIR Spectroscopy Protocol
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» Background Collection: Clean the diamond Attenuated Total Reflectance (ATR) crystal with
isopropanol. Collect a background spectrum (32 scans, 4 cm~1 resolution).

o Causality & Validation: ATR is chosen over traditional KBr pellets to prevent moisture
absorption and potential halogen exchange that could obscure the critical C-ClI stretch.
The background scan self-corrects for atmospheric CO2 and water vapor immediately prior

to sample analysis.

e Acquisition: Place 2-3 mg of the solid directly onto the crystal, apply consistent pressure

using the anvil, and collect 32 scans from 4000 to 400 cm~1.

Quantitative Data Summaries

The following tables synthesize the expected spectroscopic data based on the structural
causality of the molecule, heavily informed by established spectrometric identification rules[3],

[4].

Table 1: *H NMR Assignments (400 MHz, CDCI:s)
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Position

Chemical
Shift (3,
ppm)

Multiplicity

Coupling (J,
Hz)

Integration

Assignment
Causality

C4-H

9.20

Singlet (s)

1H

Highly
deshielded by
the
diamagnetic
anisotropy of
the fused
rings and
electron-
withdrawing
N1/N3 atoms.

C5-H

7.80

Doublet (d)

8.5

1H

Ortho-
coupling to
C6-H;
deshielded by
proximity to
the fused
pyrimidine

ring.

C6-H

7.50

Doublet (d)

8.5

1H

Ortho-
coupling to
C5-H.

8-OCHs

4.05

Singlet (s)

3H

Shifted
downfield
(relative to
standard
ethers) due to
steric
compression
and proximity
to the N1

lone pair.
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Benzylic
methyl,
slightly
7-CHs 2.55 Singlet (s) - 3H deshielded by
the adjacent
methoxy
group.
13 H
Position Chemical Shift (6, ppm) Assignment Causality
Imine-like methine carbon,
C4 160.5
highly deshielded.
Electrophilic center, directly
Cc2 155.0 bonded to the electronegative
chlorine atom.
Aromatic carbon bonded to the
Ccs8 153.2
oxygen of the methoxy group.
Bridgehead carbon adjacent to
C8a 142.0
N1.
Aromatic carbon bonded to the
Cc7 140.5
methyl group.
C6 130.1 Aromatic methine carbon.
Cda 1255 Bridgehead carbon.
C5 122.0 Aromatic methine carbon.
Sterically hindered methoxy
8-OCHs 61.5
carbon.
7-CHs 16.2 Benzylic methyl carbon.

Table 3: ESI-MS and ATR-FTIR Key Diagnostic Features
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Technique

Feature

Value

Diagnostic
Significance

ESI-MS

[M+H]* (*Cl)

m/z 209.04

Confirms the exact
molecular weight of

the primary isotope.

ESI-MS

[M+H]* (7Cl)

m/z 211.04

The strict 3:1 intensity
ratio relative to m/z
209 confirms the
presence of exactly

one chlorine atom.

ESI-MS

[M+H-CI]*

m/z 174.07

Primary fragmentation
pathway; confirms the
lability of the C2

leaving group.

ATR-FTIR

C=N stretch

~1580 cm—1

Confirms the integrity
of the pyrimidine ring.

ATR-FTIR

C-O-C stretch

~1250 cm™t

Confirms the
presence of the
methoxy ether

linkage.

ATR-FTIR

C-Cl stretch

~780 cm~?

Confirms halogenation
at the C2 position.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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